Structural Differentiation: 3-Fluoro-4-methylphenyl-propanoyl Substituent vs. Closest Commercially Available Analogs
The target compound features a 3-fluoro-4-methylphenyl-propanoyl group connected via a propanoyl linker to the azetidine nitrogen, a structural combination not found in any FAAH-inhibitory azetidine derivative explicitly exemplified in patents US9006269 or US8450346 [1]. The closest commercially cataloged analogs include 1-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione (which uses a benzoyl rather than propanoyl linker and omits the 4-methyl substitution) and 1-(1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (which replaces the acyl linker with a sulfonyl group) . No quantitative potency or selectivity data are available for any of these compounds; differentiation is solely structural.
| Evidence Dimension | Structural identity (substituent and linker type) |
|---|---|
| Target Compound Data | 3-fluoro-4-methylphenyl-propanoyl linker (C3 chain) attached to azetidine N |
| Comparator Or Baseline | Closest analog 1: 3,4-difluorobenzoyl (no linker); Closest analog 2: naphthalen-1-ylsulfonyl linker |
| Quantified Difference | Not quantifiable; no bioactivity data available for any compound in this set |
| Conditions | Structural comparison based on vendor catalog and patent scaffold analysis |
Why This Matters
The unique substitution pattern may confer distinct target-binding properties or metabolic stability, but this hypothesis remains untested; procurement for SAR exploration must consider the absence of baseline activity data.
- [1] Roughley S, Walls S, Hart T, et al. Azetidine derivatives as FAAH inhibitors. US Patent 9,006,269 B2. Issued April 14, 2015. View Source
